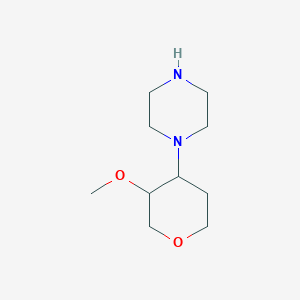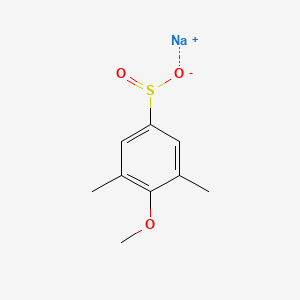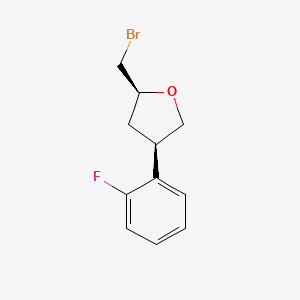![molecular formula C10H18O2 B13218556 {7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13218556.png)
{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a methylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. The final product is typically purified through distillation or recrystallization techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or hydrobromic acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
{1-Oxaspiro[4.4]nonan-2-yl}methanol: Similar in structure but lacks the methyl group at the 7th position.
{1,7-Dioxaspiro[4.4]nonan-2-yl}methanol: Contains an additional oxygen atom in the ring structure
Uniqueness
The presence of the methyl group at the 7th position in {7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(8-methyl-1-oxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C10H18O2/c1-8-2-4-10(6-8)5-3-9(7-11)12-10/h8-9,11H,2-7H2,1H3 |
Clave InChI |
JVTOWIOXAVDZKV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C1)CCC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)

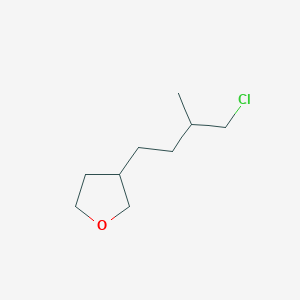
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
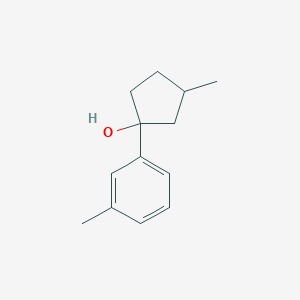
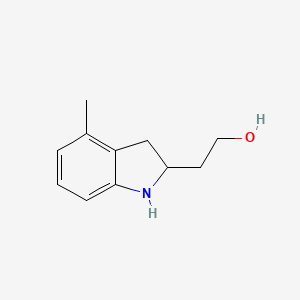
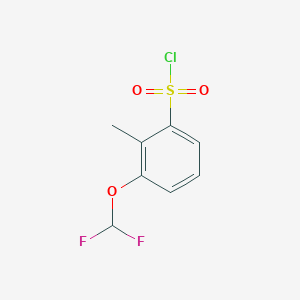
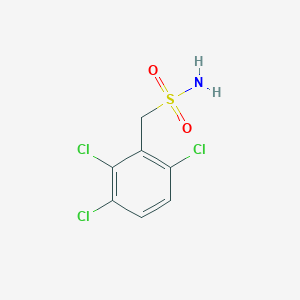
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid](/img/structure/B13218512.png)
